2-(methylthio)-4,5-dihydro-1H-imidazole

Catalog No.
S6646873
CAS No.
20112-79-2
M.F
C4H8N2S
M. Wt
116.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(methylthio)-4,5-dihydro-1H-imidazole

CAS Number

20112-79-2

Product Name

2-(methylthio)-4,5-dihydro-1H-imidazole

IUPAC Name

2-methylsulfanyl-4,5-dihydro-1H-imidazole

Molecular Formula

C4H8N2S

Molecular Weight

116.19 g/mol

InChI

InChI=1S/C4H8N2S/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6)

InChI Key

MTIMDGQILFWMJI-UHFFFAOYSA-N

SMILES

CSC1=NCCN1

Canonical SMILES

CSC1=NCCN1

2-(Methylthio)-4,5-dihydro-1H-imidazole, also known by its CAS number 20112-79-2, is a heterocyclic compound featuring a five-membered imidazole ring with a methylthio group attached at the second carbon position. Its molecular formula is C₄H₉N₂S, and it has a molecular weight of approximately 116.18 g/mol. The compound is characterized by its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

  • Toxicity: No specific data available on the toxicity of MMTH. However, as with most organic compounds, it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood due to potential unknown health risks.
  • Flammability: Information on flammability is limited, but the presence of organic components suggests some degree of flammability. It's best to exercise caution and avoid ignition sources.
  • Reactivity: Similar to flammability data, specific reactivity details are lacking. However, the presence of a sulfur atom suggests potential for exothermic reactions with strong oxidizing agents.

Medicinal Chemistry:

  • MTHI serves as a building block for the synthesis of more complex molecules with potential therapeutic applications. Studies have explored its use in developing:
    • Aurora and epidermal growth factor receptor (EGFR) kinase inhibitors []. These enzymes play a role in cell proliferation and are implicated in cancer development.
    • Spiro-piperidine inhibitors against influenza A virus []. These molecules could potentially target the virus and prevent its replication.
    • Galegine analogues for weight loss []. Galegine is a natural product with reported anti-obesity effects, and MTHI-based analogues could mimic these properties.

Organic Chemistry:

  • MTHI's reactivity as a nucleophile makes it a valuable intermediate in organic synthesis. Researchers have utilized it in the development of:
    • Guanidinyl pyrrolidines as catalysts for enantioselective conjugate additions []. These catalysts can be crucial for creating specific molecular structures in drug development.
    • Carbonic anhydrase inhibitors []. Carbonic anhydrases are enzymes involved in various physiological processes, and their inhibition can be a target for certain medications.

Material Science:

  • The potential applications of MTHI in material science are still under exploration. However, its heterocyclic structure suggests possibilities in areas like:
    • Development of functional polymers with specific properties []. The incorporation of MTHI units could influence conductivity, mechanical strength, or other desired characteristics.
Typical of imidazole derivatives. For instance, it can undergo:

  • Nucleophilic substitutions: The methylthio group can be replaced by other nucleophiles under appropriate conditions.
  • Condensation reactions: It can react with various electrophiles to form more complex structures, including derivatives used in pharmaceuticals.
  • Cyclization reactions: The imidazole ring can be involved in cyclization processes that yield fused-ring compounds.

The synthesis of 2-(methylthio)-4,5-dihydro-1H-imidazole hydrobromide from 2-(methylthio)-2-imidazoline has been documented, showcasing its reactivity with hydrogen bromide under specific conditions .

Research indicates that 2-(methylthio)-4,5-dihydro-1H-imidazole exhibits various biological activities. It has been explored for its potential as:

  • Antiviral agents: Used in the synthesis of spiro-piperidine inhibitors against influenza A virus.
  • Antidiabetic compounds: Imidazoline derivatives have shown promise in stimulating insulin secretion, although none have reached clinical use yet .
  • Inhibitors for kinases: This compound serves as a reactant in the development of inhibitors targeting Aurora and epidermal growth factor receptors.

Several synthetic routes exist for producing 2-(methylthio)-4,5-dihydro-1H-imidazole:

  • From 2-(methylthio)-2-imidazoline: This method involves treating the imidazoline with hydrogen bromide in dioxane to yield the hydrobromide salt .
  • Condensation reactions: The compound can also be synthesized through condensation reactions involving imino esters or α-amino esters .

These methods highlight the compound's versatility and potential for modification to create various derivatives.

The applications of 2-(methylthio)-4,5-dihydro-1H-imidazole are diverse:

  • Materials Science: Used in the passivation of surface defects in perovskite solar cells, enhancing their efficiency and stability.
  • Medicinal Chemistry: Serves as a building block for synthesizing various pharmaceutical agents, including those targeting metabolic disorders and viral infections.
  • Organic Chemistry: Functions as a reactant for synthesizing complex organic molecules, including guanidinyl pyrrolidines which are useful as bifunctional catalysts.

Studies have shown that 2-(methylthio)-4,5-dihydro-1H-imidazole interacts with various biological targets:

  • It has been investigated for its binding affinity to receptors involved in insulin signaling pathways.
  • Interaction studies have revealed its potential to inhibit specific kinases relevant to cancer therapy.

These interactions underscore the compound's pharmacological relevance and potential therapeutic applications.

Several compounds share structural similarities with 2-(methylthio)-4,5-dihydro-1H-imidazole. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
1H-ImidazoleFive-membered ring with two nitrogensBasic properties; widely used in pharmaceuticals
2-MethylthioimidazoleMethylthio group presentEnhanced solubility and biological activity
4,5-DihydroimidazoleSaturated imidazole derivativePotentially different reactivity due to saturation
2-(Methylthio)-1H-imidazolinesSimilar core structureVariability in substituents leads to diverse functions

The presence of the methylthio group distinguishes 2-(methylthio)-4,5-dihydro-1H-imidazole from other imidazole derivatives by potentially enhancing its solubility and reactivity.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

116.04081944 g/mol

Monoisotopic Mass

116.04081944 g/mol

Heavy Atom Count

7

Dates

Last modified: 11-23-2023

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